![molecular formula C18H28N2O3S B4878254 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine](/img/structure/B4878254.png)
1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine
Overview
Description
1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. EPP is a piperazine derivative that has a unique chemical structure and has been found to have interesting biochemical and physiological effects. In
Mechanism of Action
1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine is believed to act as a serotonin transporter inhibitor, which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine has also been found to have anxiolytic effects, meaning that it can reduce anxiety. It has been shown to have neuroprotective effects and may have potential uses in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been shown to have high affinity for the serotonin transporter, which makes it a useful tool for investigating the role of the transporter in the brain. However, there are also limitations to using 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine in lab experiments. It has not been extensively studied and its long-term effects are not well understood. Additionally, it may have off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research on 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine. One area of interest is in the development of new treatments for neurodegenerative diseases. 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine has been shown to have neuroprotective effects and may have potential uses in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine and its effects on the brain and behavior. This could lead to the development of new drugs that target the serotonin transporter and have therapeutic uses.
Scientific Research Applications
1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine has been found to have potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and has been used in studies to investigate the role of the transporter in the brain. 1-(ethylsulfonyl)-4-[3-(4-isopropylphenyl)propanoyl]piperazine has also been used in studies to investigate the effects of serotonin on the brain and behavior.
properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-13-11-19(12-14-20)18(21)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIPYTUGRGMQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenyl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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